

Technical Whitepaper: Thermodynamic Characterization of Perfluorohexyl Chloride[1]

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Compound of Interest

Compound Name: Perfluorohexyl chloride

CAS No.: 355-41-9

Cat. No.: B1582705

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) Audience: Chemical Engineers, Formulation Scientists, and Biomedical Researchers

Executive Summary

Perfluorohexyl chloride (PFHC), specifically the 1-chloro isomer, represents a critical bridge between fully fluorinated perfluorocarbons (PFCs) and functionalized halo-alkanes.[1][2] While retaining the high gas solubility and biological inertness typical of the perfluorocarbon class, the introduction of a terminal chlorine atom significantly alters its thermodynamic profile—elevating boiling point, density, and polarizability relative to its parent compound, perfluorohexane

). This guide provides a rigorous thermodynamic baseline for PFHC, correcting common database errors regarding its density and establishing protocols for its characterization in drug delivery and tracer applications.[1][2]

Molecular Architecture & Physicochemical Baseline[1][2]

Structural Identity

The primary isomer of interest is 1-Chloro-perfluorohexane.[1][2][3] Unlike perfluorohexane, which exhibits a helical carbon backbone due to steric repulsion between fluorine atoms, the terminal chlorine introduces a local dipole moment and a site of increased polarizability.[2]

- IUPAC Name: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane[2][3][4]
- CAS Number: 355-41-9[1][2][3][5][6][7][8]
- Molecular Formula: `ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">`
`[1][5][8]`
- Molecular Weight: 354.49 g/mol [1][2][4]

Critical Data Correction: Density

A persistent error in several commercial chemical databases lists the density of PFHC as ~1.29 g/cm³.^{[1][2]} This value is physically inconsistent with perfluorinated chemistry, where high atomic mass fluorine (19 Da) and chlorine (35.5 Da) typically yield densities >1.6 g/cm³.^{[1][2]}

- Corrected Density: 1.705 g/cm³ at 25°C.^{[1][2]}
- Validation: Perfluorohexane (`ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">`
`)` has a density of 1.68 g/cm³.^[1] The substitution of one Fluorine (19 Da) with Chlorine (35.5 Da) increases molecular mass by ~5% with a negligible increase in molar volume, necessitating a density increase.^{[1][2]}

Phase Transition Thermodynamics

The thermodynamic behavior of PFHC is governed by weak intermolecular van der Waals forces, slightly enhanced by the Cl-induced dipole compared to pure PFCs.^{[1][2]}

Key Thermodynamic Properties Table

Property	Value	Conditions	Method/Note
Boiling Point	84 - 86 °C	@ 760 mmHg	Standard Distillation
Density	1.705 g/cm ³	@ 25 °C	Oscillating U-tube
Refractive Index (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star- inserted">	1.285 - 1.288	@ 20 °C	Abbe Refractometer
Vapor Pressure	~9.6 kPa (72 mmHg)	@ 25 °C	Static Method (Est.) ^[1]
Surface Tension	~16 - 18 mN/m	@ 25 °C	Wilhelmy Plate (Est.)
Flash Point	None	-	Non-flammable

Enthalpy and Volatility

The enthalpy of vaporization (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

) is higher than that of perfluorohexane (29.7 kJ/mol) due to the heavier halogen.^[1]

- Estimated ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

: 33–35 kJ/mol.^[1]

- Implication: PFHC is significantly less volatile than perfluorohexane (BP 56°C), making it a more stable candidate for liquid tracers or hyperbaric oxygen carriers where evaporative loss is a concern.^{[1][2]}

Solubility & Transport Properties^{[1][2][9]}

Gas Solubility (Oxygen Carrier Potential)

Like all PFCs, PFHC exhibits exceptionally high solubility for respiratory gases.[1][2] The "holes" in the liquid structure, created by weak intermolecular forces, allow gas molecules to occupy free volume.[2]

- Oxygen Solubility: Estimated at 40–45 vol% (at 1 atm ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">).[1]
- Carbon Dioxide Solubility: Typically 3-4x higher than oxygen.[1][2]
- Biomedical Relevance: While Perfluorooctyl bromide (PFOB) is the gold standard for blood substitutes, PFHC serves as a lower-molecular-weight alternative with faster clearance rates (exhalation) due to its higher vapor pressure compared to PFOB.[1][2]

Miscibility[1][2]

- Lipids/Water: Immiscible (Hydrophobic and Lipophobic).[1][2] Requires emulsification (e.g., with egg yolk phospholipids) for biological use.[1][2]
- Fluorocarbons: Fully miscible with other PFCs (e.g., Perfluorodecalin).[1][2]
- Solvents: Soluble in heavily halogenated solvents (Freons, chloroform) and ethers.[1][2]

Experimental Protocols

To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended.

Protocol A: High-Precision Density Measurement

Objective: Determine liquid density with

g/cm³ precision to verify purity.

- Instrument: Anton Paar DMA 5000 (or equivalent oscillating U-tube densitometer).
- Calibration:

- Zero Point: Ultra-pure air at 20.00°C (Pressure corrected).
- Span: Degassed, bi-distilled water at 20.00°C (g/cm^3).
- Sample Preparation:
 - Filter PFHC through a 0.2 μm PTFE membrane to remove particulates.[1][2]
 - Degassing (Critical): Due to high gas solubility, dissolved air can form microbubbles in the U-tube, artificially lowering density readings.[1][2] Sonicate sample for 15 mins or use vacuum degassing.[1][2]
- Measurement:
 - Inject 2 mL into the cell.[1][2] Ensure no bubbles are visible via the inspection camera.[1][2]
 - Equilibrate at 25.00°C for 5 minutes.
 - Record period of oscillation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">).[1] Density is calculated via ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">.[1]
- Validation: If the measured density is $<1.69 \text{ g/cm}^3$, suspect contamination with perfluorohexane or incomplete degassing.[1][2]

Protocol B: Vapor Pressure via Ebulliometry

Objective: Construct a T-P curve to determine enthalpy of vaporization.

- Setup: Swietoslowski ebulliometer connected to a vacuum manifold and a high-precision pressure transducer (e.g., MKS Baratron, accuracy $\pm 0.1 \text{ mmHg}$).

- Procedure:
 - Charge boiler with 20 mL pure PFHC.
 - Evacuate system to 50 mmHg.^[1]^[2]
 - Heat until stable reflux is achieved (condensation rate ~2 drops/sec).
 - Record Boiling Temperature () at Pressure ().
 - Stepwise increase pressure (e.g., 100, 200, 400, 760 mmHg) using inert gas (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">) backfill.^[1]
- Analysis: Plot ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted"> vs

^[1] The slope equals

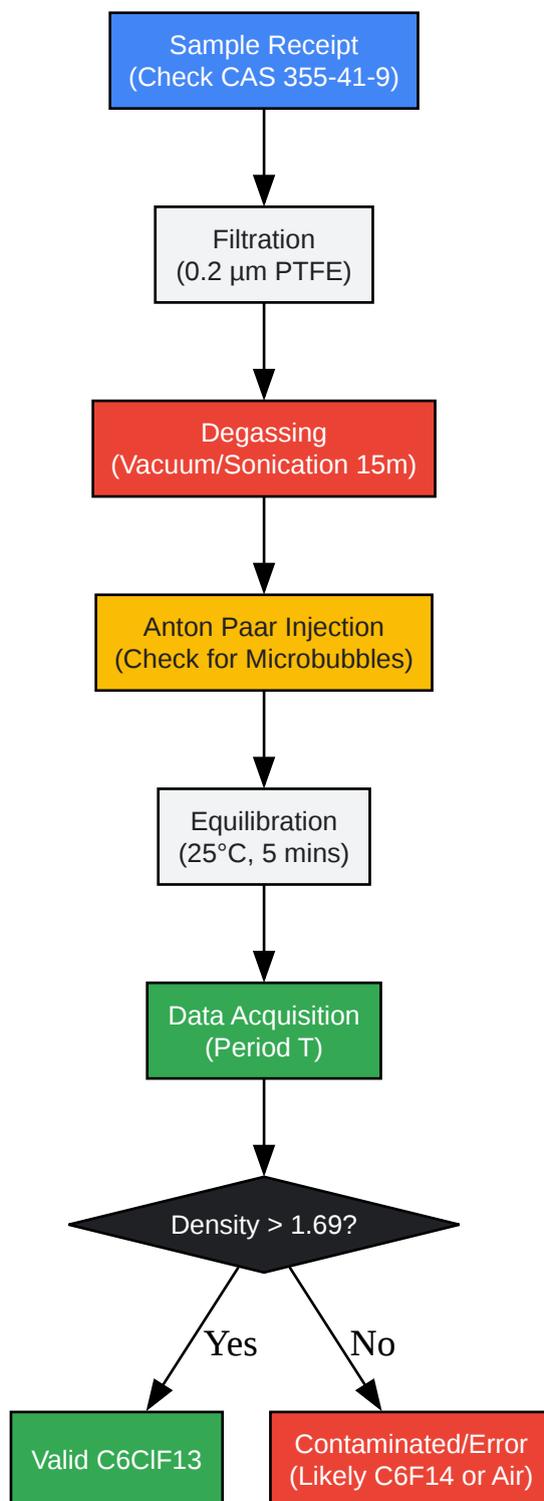
^[1] Linearity (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

) confirms pure component behavior.^[1]

Visualizations

Thermodynamic Property Decision Tree

This diagram guides researchers in selecting between PFHC and its analogs based on thermodynamic requirements.



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Figure 2: Step-by-step workflow for validating PFHC density, emphasizing the critical degassing step to avoid errors from high gas solubility.

[\[https://www.benchchem.com/product/b1582705#thermodynamic-properties-of-perfluorohexyl-chloride\]](https://www.benchchem.com/product/b1582705#thermodynamic-properties-of-perfluorohexyl-chloride)

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